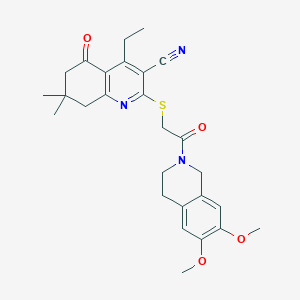

2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

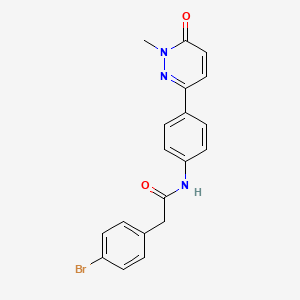

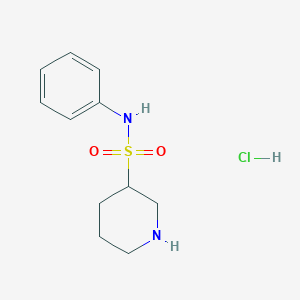

This compound is a complex organic molecule with multiple functional groups. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains a thioether group, a nitrile group, and several methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like nitrile and ether could impact the compound’s solubility in different solvents . The compound’s melting point, boiling point, and other physical properties would also depend on its specific structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Enantioselective Synthesis and Applications in Alkaloid Preparation 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a chemical closely related to the compound of interest, has been used in the enantioselective synthesis of various alkaloids. Under specific conditions, it can be quantitatively deprotonated in the α-position and alkylated to yield 3,4-dihydroisoquinolines. These intermediates are pivotal in the preparation of benzylisoquinolines like (+)-laudanidine, (+)-armepavine, and (+)-laudanosine, as well as tetrahydroprotoberberines such as (-)-corytenchine and (-)-tetrahydropseudoepiberberine. Furthermore, the dimeric alkaloids (+)-O-methylthalibrine and (+)-tetramethylmagnolamine have been synthesized from these intermediates, showcasing the compound's utility in complex organic synthesis and alkaloid production (Blank & Opatz, 2011).

Synthesis of Pyrimido [4,5-b]-Quinoline Derivatives 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, another closely related compound, has demonstrated its reactivity towards various reagents such as dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate. This compound was initially synthesized from cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate. The chemical reactions it undergoes highlight its potential in the facile synthesis of pyrimido [4,5-b]-quinoline derivatives, which also have been investigated for their antimicrobial activities (Elkholy & Morsy, 2006).

Preparation of Lamellarin Alkaloids Similar to the initial compound, 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles are utilized as starting materials for synthesizing lamellarin G trimethyl ether and lamellarin U. This process allows the introduction of acid-sensitive protecting groups for phenolic hydroxy functions, which are typically cleaved under the harsh conditions of the classical Bischler-Napieralski reaction. The versatility of these compounds in synthesizing complex molecular structures like lamellarins is noteworthy (Liermann & Opatz, 2008).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S/c1-6-18-19(13-28)26(29-20-11-27(2,3)12-21(31)25(18)20)35-15-24(32)30-8-7-16-9-22(33-4)23(34-5)10-17(16)14-30/h9-10H,6-8,11-12,14-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGAEVWBOUAZPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B2646714.png)

![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2646717.png)

![1-(4-Benzylpiperidin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2646718.png)

![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2646720.png)

![1-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2646724.png)

![8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2646727.png)